molecular formula C7H16FN B1472433 2-Fluoro-2,3,3-trimethylbutan-1-amine CAS No. 1557697-67-2

2-Fluoro-2,3,3-trimethylbutan-1-amine

Cat. No. B1472433
CAS RN: 1557697-67-2
M. Wt: 133.21 g/mol
InChI Key: RUVGDUSHXTZCTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-2,3,3-trimethylbutan-1-amine (FMTBA) is a versatile organic compound that has been used in a variety of scientific research applications. FMTBA has been used in the synthesis of pharmaceuticals, materials science, and biochemistry, and has been studied for its potential role in the development of new treatments for a variety of diseases.

Scientific Research Applications

Fluorescent Probes in Chemical Biology

2-Fluoro-2,3,3-trimethylbutan-1-amine: can be utilized in the synthesis of fluorescent probes, which are crucial in chemical biology. These probes, containing a fluorescent functional group, change their fluorescence emission upon binding to a target biomolecule or due to environmental changes . The compound’s unique structure could potentially be modified to control excitation and emission wavelengths, enhancing the sensitivity and versatility of these probes.

Future Directions

Fluorinated compounds like “2-Fluoro-2,3,3-trimethylbutan-1-amine” are gaining attention for their potential applications in various fields of research and industry. The development of efficient synthesis methods, particularly those involving enzymatic processes, is a promising area of future research . Furthermore, the study of the biological activities and physical properties of these compounds is expected to lead to novel applications .

properties

IUPAC Name

2-fluoro-2,3,3-trimethylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16FN/c1-6(2,3)7(4,8)5-9/h5,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVGDUSHXTZCTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C)(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-2,3,3-trimethylbutan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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